

# In-Depth Technical Guide: PROTAC STING Degrader-2

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Compound of Interest		
Compound Name:	PROTAC STING Degrader-2	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of **PROTAC STING Degrader-2**, a covalent proteolysis-targeting chimera designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein.

## **Core Concepts: PROTACs and STING Degradation**

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

The STING protein is a central signaling molecule in the innate immune system. While its activation is crucial for anti-pathogen and anti-tumor responses, aberrant or chronic STING activation can contribute to autoinflammatory and autoimmune diseases.[2][3] Targeted degradation of STING via the PROTAC approach offers a promising therapeutic strategy to downregulate this pathway.[1]

# PROTAC STING Degrader-2: Structure and Properties



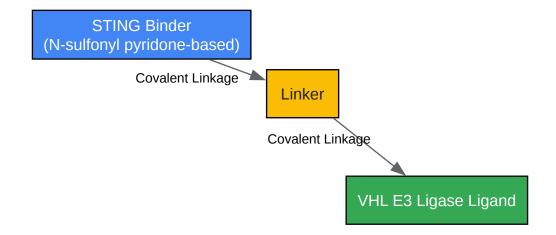
**PROTAC STING Degrader-2** is a covalent degrader that targets the STING protein for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4] Its key characteristics are summarized in the table below.

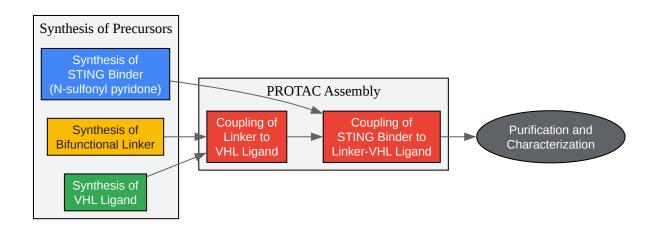
Property	Value	Reference
CAS Number	3023095-61-3	[5]
Molecular Formula	C74H79FN10O15S3	[5]
Degradation Potency (DC50)	0.53 μΜ	[4]
Maximum Degradation (Dmax)	56.65%	[4]
Mechanism of Action	Covalent binding to STING and VHL E3 ligase	[4][6]

#### Structural Components:

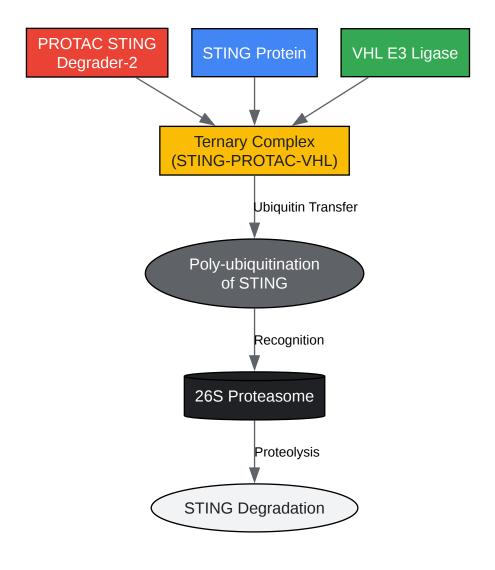
- STING-binding Ligand: The warhead of PROTAC STING Degrader-2 is based on an N-sulfonyl pyridone probe, which is designed to covalently target tyrosine residues on the STING protein.[4]
- E3 Ligase Ligand: The degrader utilizes a ligand that recruits the VHL E3 ubiquitin ligase.[4]
- Linker: A chemical linker connects the STING-binding moiety and the VHL ligand, optimizing the formation of a stable ternary complex between STING and the VHL E3 ligase.











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